molecular formula C6H9NO2 B2915952 3-(Isocyanatomethyl)-3-methyloxetane CAS No. 1260665-88-0

3-(Isocyanatomethyl)-3-methyloxetane

Cat. No.: B2915952
CAS No.: 1260665-88-0
M. Wt: 127.143
InChI Key: KXRSSLDTHCSJMO-UHFFFAOYSA-N
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Description

3-(Isocyanatomethyl)-3-methyloxetane is a high-purity (98%) oxetane-based monomer specifically designed for advanced polymer and materials science research . This compound features a reactive isocyanate group (-N=C=O) tethered to the 3-methyloxetane ring, making it a valuable building block for synthesizing polymers with tailored properties through addition polymerization or cross-linking reactions . The strained oxetane ring and the highly reactive isocyanate group provide two distinct reaction pathways, enabling researchers to create polyurethanes, polyethers, and other specialty polymers with specific mechanical, thermal, or chemical resistance characteristics . In research applications, this monomer is particularly valuable for developing photochromic compositions , advanced elastomers , and functional polymers with modified side chains. The compound is offered in quantities from 1g to 100g with guaranteed 98% purity, and is shipped under standard conditions . This product is intended for laboratory research purposes only and is not classified as a drug, pharmaceutical, or cosmetic. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate safety precautions when handling this compound, particularly due to the reactivity of the isocyanate functional group.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(isocyanatomethyl)-3-methyloxetane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-6(2-7-5-8)3-9-4-6/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRSSLDTHCSJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)CN=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260665-88-0
Record name 3-(isocyanatomethyl)-3-methyloxetane
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Synthetic Methodologies for 3 Isocyanatomethyl 3 Methyloxetane

Synthesis of Key Oxetane (B1205548) Precursors

The construction of the 3-methyl-3-substituted oxetane core is the foundational stage for producing the target isocyanate. Various precursors can be synthesized, primarily starting from 3-hydroxymethyl-3-methyloxetane, which is then converted into more reactive intermediates.

3-Hydroxymethyl-3-methyloxetane (HMMO) serves as a common and versatile starting material. google.comcymitquimica.com Its synthesis can be achieved through the cyclization of 1,1,1-tris(hydroxymethyl)ethane (B165348) (TME) with diethyl carbonate, followed by thermal decarboxylation. google.com The hydroxyl group of HMMO is not a good leaving group for nucleophilic substitution, so it is typically converted into a more reactive functional group.

A primary strategy involves converting the hydroxyl group into a sulfonate ester, such as a tosylate. For instance, HMMO reacts with 4-toluenesulfonyl chloride to form 3-methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO). researchgate.net This tosylate is an excellent leaving group, facilitating subsequent reactions with nucleophiles to introduce other functionalities. Another approach involves the nitration of HMMO using reagents like dinitrogen pentoxide in a chloroform (B151607) solution to yield 3-nitratomethyl-3-methyloxetane (NIMMO). google.com

PrecursorReagentProductPurposeReference
3-Hydroxymethyl-3-methyloxetane (HMMO)4-Toluenesulfonyl chloride3-Methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO)Creates a good leaving group (tosylate) for nucleophilic substitution. researchgate.net
3-Hydroxymethyl-3-methyloxetane (HMMO)Dinitrogen pentoxide (N₂O₅)3-Nitratomethyl-3-methyloxetane (NIMMO)Introduces an energetic nitrato group. google.com

Haloalkyl-substituted oxetanes are crucial intermediates because the halogen atom serves as a readily displaceable leaving group. google.com Compounds like 3-(bromomethyl)-3-methyloxetane (B152769) (BrMMO) and 3-(chloromethyl)-3-methyloxetane (B1585086) are particularly common. google.com

One synthetic route to BrMMO involves converting HMMO to the primary chloro compound using carbon tetrachloride and triphenylphosphine, followed by an SN2 displacement of the chlorine with sodium bromide. google.com However, this process can be labor-intensive and uses toxic chemicals. google.com An improved, solvent-free process has been developed that starts with 3-bromo-2-bromomethyl-2-methylpropyl acetate, which is cyclized using sodium hydroxide (B78521) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. google.com While bromine is a preferred leaving group, other halogens such as chlorine and iodine can also be used to create analogous precursors like 3-(chloromethyl)-3-methyloxetane and 3-(iodomethyl)-3-methyloxetane. google.comchemdad.com

ProductStarting MaterialKey ReagentsSignificanceReference
3-(Bromomethyl)-3-methyloxetane (BrMMO)3-Hydroxymethyl-3-methyloxetane (HMMO)CCl₄, PPh₃, then NaBrTraditional multi-step synthesis. google.com
3-(Bromomethyl)-3-methyloxetane (BrMMO)3-bromo-2-bromomethyl-2-methylpropyl acetateNaOH, Tetrabutylammonium bromideImproved process with high yields. google.com
3-(Chloromethyl)-3-methyloxetane--Analogous precursor with a chloro leaving group.
3-(Iodomethyl)-3-methyloxetane--Analogous precursor with an iodo leaving group. chemdad.com

Amino and azido (B1232118) groups are essential for the final conversion to an isocyanate. 3-(Azidomethyl)-3-methyloxetane (AMMO) is a key intermediate that can be synthesized from the previously mentioned precursors. researchgate.netnih.gov A common method is the reaction of 3-methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO) with sodium azide (B81097) in a solvent like dimethylformamide (DMF). researchgate.net Alternatively, haloalkyl oxetanes like BrMMO can undergo SN2 displacement with an azide source to yield AMMO. google.com

The azido-functionalized oxetane (AMMO) is a direct precursor to the amino-functionalized version. The azido group can be reduced to a primary amine, yielding 3-(aminomethyl)-3-methyloxetane. This reduction is a standard transformation in organic chemistry, often accomplished through catalytic hydrogenation or with reducing agents like lithium aluminum hydride. The resulting 3-(aminomethyl)-3-methyloxetane is the immediate precursor for phosgenation-based routes to the target isocyanate.

ProductPrecursorReagentReaction TypeReference
3-(Azidomethyl)-3-methyloxetane (AMMO)3-Methyl-3-(toluenesulfonyloxymethyl)oxetane (MTMO)Sodium azide (NaN₃)Nucleophilic Substitution researchgate.net
3-(Azidomethyl)-3-methyloxetane (AMMO)3-(Bromomethyl)-3-methyloxetane (BrMMO)Sodium azide (NaN₃)Nucleophilic Substitution (SN2) google.com
3-(Aminomethyl)-3-methyloxetane3-(Azidomethyl)-3-methyloxetane (AMMO)Reducing agent (e.g., H₂/Pd, LiAlH₄)Reduction-

Pathways for Isocyanate Group Incorporation

Once a suitable precursor, typically an amino- or carboxyl-functionalized oxetane, has been synthesized, the final step is the incorporation of the isocyanate group. This can be achieved through traditional methods involving phosgene (B1210022) or through safer, phosgene-free alternatives.

The most conventional industrial method for producing isocyanates is the reaction of a primary amine with phosgene (COCl₂). nih.gov This process, known as phosgenation, would involve reacting 3-(aminomethyl)-3-methyloxetane with phosgene. The reaction typically proceeds in two stages: the formation of a carbamoyl (B1232498) chloride at low temperatures, followed by thermal dehydrochlorination at higher temperatures to yield the isocyanate and two equivalents of hydrogen chloride. google.com While effective, this method involves the use of highly toxic phosgene gas, which presents significant handling and safety challenges. nih.gov

Due to the hazards associated with phosgene, significant research has focused on developing phosgene-free routes to isocyanates. nwo.nl A prominent and versatile phosgene-free method is the Curtius rearrangement. wikipedia.orgnih.gov This reaction involves the thermal decomposition of an acyl azide to produce an isocyanate with the loss of nitrogen gas. wikipedia.orgorganic-chemistry.org

To synthesize 3-(isocyanatomethyl)-3-methyloxetane via this route, a suitable carboxylic acid precursor, such as (3-methyloxetan-3-yl)acetic acid, is required. This acid is first converted to an activated derivative, like an acyl chloride, which then reacts with an azide salt (e.g., sodium azide) to form the corresponding acyl azide. organic-chemistry.org Upon heating, the acyl azide undergoes a concerted rearrangement, eliminating nitrogen gas and forming the target isocyanate, this compound. wikipedia.org This rearrangement proceeds with complete retention of the stereochemistry of the migrating group. nih.gov Modern variations of this reaction often use reagents like diphenylphosphoryl azide (DPPA) to facilitate a one-pot conversion of the carboxylic acid directly to the isocyanate, avoiding the isolation of the potentially explosive acyl azide intermediate. nih.gov

PathwayKey IntermediateDescriptionAdvantages/DisadvantagesReference
Phosgenation3-(Aminomethyl)-3-methyloxetaneDirect reaction of the primary amine with phosgene (COCl₂).Advantage: Industrially established. Disadvantage: Uses highly toxic phosgene. nih.gov
Curtius Rearrangement(3-Methyloxetan-3-yl)acetyl azideThermal decomposition of an acyl azide to form the isocyanate and N₂ gas.Advantage: Avoids phosgene, mild conditions, stereoretentive. Disadvantage: Requires carboxylic acid precursor, intermediate can be explosive. wikipedia.orgorganic-chemistry.orgnih.gov

Control of Purity and Yield in Monomer Synthesis

The successful synthesis of this compound hinges on meticulous control over each synthetic step to maximize yield and ensure the high purity required for polymerization and other applications. This control encompasses the management of reaction conditions, the choice of reagents, and the implementation of effective purification techniques.

Two plausible synthetic pathways to the target isocyanate are the phosgenation of 3-(aminomethyl)-3-methyloxetane and the Curtius rearrangement of a derivative of 3-methyl-3-oxetaneacetic acid. The purity and yield of the final product are directly influenced by the efficiency of each step in these sequences.

Phosgenation Route:

The industrial standard for isocyanate production is the reaction of a primary amine with phosgene. acs.org This method is known for its high yields and efficiency. nih.gov The key intermediate for this route is 3-(aminomethyl)-3-methyloxetane. The synthesis of this amine would likely start from 3-hydroxymethyl-3-methyloxetane (HMMO), which can be prepared from 1,1,1-tris(hydroxymethyl)ethane. researchgate.net Conversion of the hydroxyl group to a leaving group (e.g., a tosylate or halide) followed by reaction with an azide source (like sodium azide) and subsequent reduction would yield the desired amine.

To ensure high purity of the final isocyanate, the intermediate amine must be of high quality. Purification of the amine via distillation is crucial to remove any residual starting materials or byproducts. During phosgenation, precise control of the reaction temperature and stoichiometry is essential to minimize the formation of urea (B33335) byproducts, which can arise from the reaction of the newly formed isocyanate with the starting amine. nih.gov The use of an inert solvent and an excess of phosgene helps to drive the reaction to completion and reduce side reactions. rsc.org Purification of the resulting this compound is typically achieved through fractional distillation under reduced pressure to remove the solvent, excess phosgene, and any high-boiling residues. nih.gov

Curtius Rearrangement Route:

A prominent phosgene-free route to isocyanates is the Curtius rearrangement, which involves the thermal decomposition of an acyl azide to an isocyanate and nitrogen gas. wikipedia.org This method is advantageous as it avoids the use of highly toxic phosgene. rsc.org The key precursor for this route is a carboxylic acid derivative, such as 3-methyl-3-oxetaneacetic acid. This acid could potentially be synthesized from 3-hydroxymethyl-3-methyloxetane via oxidation or through a homologation sequence starting from oxetan-3-one. researchgate.net

The carboxylic acid is then converted to an acyl azide. A common and effective method for this transformation is the use of diphenylphosphoryl azide (DPPA), which allows for a one-pot conversion of the carboxylic acid to the isocyanate. nih.gov The purity of the acyl azide is critical, as impurities can lead to side reactions during the thermal rearrangement. The rearrangement itself is typically a clean and high-yielding reaction. wikipedia.org The resulting isocyanate can be purified by distillation.

The table below outlines the critical parameters for controlling purity and yield in both synthetic routes.

ParameterPhosgenation RouteCurtius Rearrangement Route
Starting Material Purity High-purity 3-(aminomethyl)-3-methyloxetane is essential.High-purity 3-methyl-3-oxetaneacetic acid is required.
Key Reagents Phosgene (or a phosgene equivalent like triphosgene).Diphenylphosphoryl azide (DPPA) or sodium azide after conversion to the acyl chloride.
Reaction Temperature Low temperature for initial reaction, followed by heating.Typically requires heating for the rearrangement to occur.
Byproducts Hydrogen chloride, ureas.Nitrogen gas, diphenylphosphoryl alcohol (if DPPA is used).
Purification Method Fractional distillation under reduced pressure.Fractional distillation under reduced pressure.

Comparative Analysis of Synthetic Efficiency and Scalability

The choice between phosgenation and the Curtius rearrangement for the synthesis of this compound involves a trade-off between established industrial efficiency and modern, safer, and more environmentally benign processes.

Phosgenation:

From an industrial perspective, phosgenation is a well-established and highly efficient method for the large-scale production of isocyanates. acs.org The process is characterized by rapid reaction rates and high yields, making it economically favorable for commodity isocyanates. nih.gov However, the extreme toxicity of phosgene presents significant safety and environmental challenges, necessitating stringent handling procedures and specialized equipment. nih.gov The generation of corrosive hydrogen chloride as a byproduct also adds to the operational complexity and cost, requiring materials resistant to acid corrosion. nih.gov For a specialty monomer like this compound, the capital investment for a dedicated phosgenation facility might be substantial.

Curtius Rearrangement:

The Curtius rearrangement offers a compelling alternative, primarily due to its avoidance of phosgene. rsc.org This inherently safer process is more amenable to laboratory and pilot-plant scale synthesis. The reagents used, such as DPPA, are generally less hazardous than phosgene. The reaction is often clean, with the main byproduct being nitrogen gas, which simplifies work-up and purification. wikipedia.org

Recent advances in continuous flow chemistry have significantly enhanced the scalability of the Curtius rearrangement. acs.org Flow reactors offer excellent heat and mass transfer, allowing for safe and efficient execution of the potentially hazardous azide formation and rearrangement steps at a large scale. This technology mitigates the risks associated with the accumulation of unstable intermediates and allows for precise control over reaction parameters, leading to high yields and purity. acs.org

The following table provides a comparative analysis of the two synthetic methodologies.

FeaturePhosgenationCurtius Rearrangement
Efficiency & Yield Generally high yields and fast reaction rates. acs.orgCan achieve high yields, especially with optimized conditions. wikipedia.org
Scalability Well-established for large-scale industrial production. nih.govScalable, particularly with the use of continuous flow technology. acs.org
Safety & Environmental Involves highly toxic phosgene and corrosive HCl byproduct. nih.govAvoids phosgene; main byproduct is nitrogen gas. rsc.org
Reagent Cost & Availability Phosgene is a controlled substance with specialized handling requirements.DPPA and other azide sources are commercially available but can be more expensive.
Process Complexity Requires specialized equipment for handling phosgene and HCl.Can be performed in standard laboratory glassware or flow reactors.

Polymerization Chemistry of 3 Isocyanatomethyl 3 Methyloxetane

Fundamental Mechanisms of Ring-Opening Polymerization

The primary route for polymerizing oxetanes is CROP, a process driven by the relief of ring strain. radtech.orgtoagosei.co.jp The mechanism involves the generation of a cationic active center that propagates by sequential addition of monomer units.

Cationic Ring-Opening Polymerization (CROP) Kinetics

The kinetics of oxetane (B1205548) CROP are characterized by distinct initiation, propagation, and termination phases. The process is often initiated by a protic acid or a Lewis acid in the presence of a co-initiator. A common feature in the polymerization of oxetanes is the presence of an induction period, which is notably longer than that observed for more reactive epoxides. toagosei.co.jpradtech.org This delay is often attributed to a slow initiation step or the formation of a stable tertiary oxonium ion intermediate, whose subsequent ring-opening is the rate-determining step. radtech.org

The isocyanate group in 3-(isocyanatomethyl)-3-methyloxetane is electron-withdrawing, which is expected to decrease the basicity and nucleophilicity of the oxetane's oxygen atom. This would likely influence the kinetics, potentially slowing the rate of propagation compared to oxetanes with electron-donating substituents.

Mechanistic Insights into Oxetane Ring Strain and Reactivity

The polymerization of this compound is fundamentally driven by the significant strain energy of the four-membered oxetane ring, which is estimated to be approximately 107 kJ/mol. radtech.orgtoagosei.co.jp This value is comparable to the ring strain of epoxides (114 kJ/mol). toagosei.co.jpbeilstein-journals.org This inherent strain facilitates ring-opening reactions when activated by a catalyst. beilstein-journals.org

Three main factors govern the reactivity of cyclic ethers in CROP: basicity, ring strain, and steric effects. toagosei.co.jp While oxetanes and epoxides have similar ring strains, oxetanes exhibit considerably greater basicity. toagosei.co.jp This higher basicity suggests that oxetanes should be more reactive towards cationic initiators. The polymerization mechanism involves the nucleophilic attack of the oxygen atom of a monomer molecule on the electrophilic carbon of the activated, protonated oxetane ring at the growing chain end. rsc.orgrsc.org This process continues, propagating the polymer chain.

The structure of the oxetane ring, with its strained C-O-C bond angle, exposes the oxygen's lone pair of electrons, making it an effective Lewis base. beilstein-journals.orgacs.org However, the presence of the electron-withdrawing isocyanatomethyl substituent at the C3 position is expected to reduce the electron density on the oxygen atom, thereby decreasing its nucleophilicity and potentially moderating its reactivity during polymerization.

PropertyValue/DescriptionReference
Ring Strain Energy ~107 kJ/mol radtech.orgtoagosei.co.jp
Key Reactivity Factors Basicity, Ring Strain, Steric Factors toagosei.co.jp
Polymerization Mechanism Cationic Ring-Opening radtech.org
Propagating Species Tertiary Oxonium Ion radtech.org

Catalytic Systems and Initiation Strategies

The selection of the catalyst and initiator is critical for controlling the polymerization of this compound, influencing the polymer's molecular weight, polydispersity, and functionality.

Lewis Acid Catalysts (e.g., Boron Trifluoride Complexes)

Lewis acids are commonly employed as catalysts for the CROP of oxetanes. uni-muenchen.de Among these, boron trifluoride (BF₃) complexes are particularly prevalent. Boron trifluoride etherate (BF₃·OEt₂) is a frequently used catalyst system, often in conjunction with a co-initiator like a diol. google.comenergetic-materials.org.cn

However, for oxetane monomers bearing high-energy, electron-withdrawing pendant groups (such as azido (B1232118) or nitro groups, which are analogous to the isocyanate group), the use of BF₃·OEt₂ can be problematic. google.com It has been observed to cause substantial chain termination, leading to polymers with lower functionality and higher polydispersity. google.comresearchgate.net

A superior alternative for these types of monomers is boron trifluoride tetrahydrofuranate (BF₃·THF). google.com This catalyst has been shown to produce polymers from energetic cyclic ethers with improved functionality and low polydispersity, as it minimizes the chain termination reactions associated with the diethyl ether and fluoride (B91410) ions from BF₃·OEt₂. google.com The choice of catalyst is therefore crucial when polymerizing this compound to achieve a well-defined polymer structure.

CatalystSuitability for Monomers with Electron-Withdrawing GroupsNotesReference
Boron Trifluoride Etherate (BF₃·OEt₂) Less SuitableCan cause significant chain termination, leading to low functionality and high polydispersity. google.comresearchgate.net
Boron Trifluoride Tetrahydrofuranate (BF₃·THF) Highly SuitableMinimizes chain termination, producing polymers with improved functionality and low polydispersity. google.com

Role of Co-initiators and Chain Transfer Agents

In the CROP of oxetanes, co-initiators or chain transfer agents are frequently used to control the polymerization process and the final polymer architecture. Alcohols, particularly diols and triols like 1,4-butanediol (B3395766) and 1,1,1-tris(hydroxymethyl)propane (TMP), serve this purpose effectively. aston.ac.ukgoogle.commdpi.com

These compounds function by reacting with the Lewis acid to form the initiating species. The number of hydroxyl groups on the co-initiator dictates the functionality of the resulting polymer chain; for example, a diol will generate a difunctional (telechelic) polymer, while a triol will produce a trifunctional, star-shaped polymer. google.commdpi.com This allows for the synthesis of prepolymers with terminal hydroxyl groups, which can be used in subsequent reactions, such as curing with polyisocyanates to form polyurethane networks. google.com

A significant challenge in the polymerization of this compound is the high reactivity of the isocyanate group (-NCO) towards the hydroxyl groups (-OH) of these co-initiators. This can lead to undesirable side reactions, consuming the co-initiator and forming urethane (B1682113) linkages, which would interfere with the intended polymerization control. Therefore, polymerization strategies may require the protection of the isocyanate group or the use of non-hydroxyl-containing initiation systems to achieve controlled polymer synthesis.

Macromolecular Initiators for Controlled Architecture

To achieve more complex and controlled polymer architectures, multifunctional or macromolecular initiators are employed. The use of a core molecule with multiple initiating sites allows for the growth of several polymer chains from a single point, leading to structures like star polymers. mdpi.com

For instance, using a triol such as 1,1,1-tris(hydroxymethyl)propane (TMP) as the initiator (or more accurately, a co-initiator/chain transfer agent) results in a three-armed star polymer. mdpi.com This approach is a powerful tool for controlling the polymer's topology and can lead to materials with lower viscosity and different mechanical properties compared to their linear analogues of the same molecular weight. This strategy provides a route to polymers with lower dispersity and more easily controlled molar mass compared to homopolymerization. mdpi.com While this method is generally applicable to oxetanes, its application to this compound would again need to account for the reactivity of the isocyanate group with the hydroxyl groups of the initiator.

Homopolymerization Studies of Poly[this compound]

The homopolymer of this compound is a polyether with pendant isocyanatomethyl groups. The synthesis of this homopolymer is primarily achieved through the post-polymerization functionalization of poly[3-(hydroxymethyl)-3-methyloxetane]. The cationic ring-opening polymerization of 3-(hydroxymethyl)-3-methyloxetane yields a polyether with primary hydroxyl groups. mdpi.comcymitquimica.com

The subsequent conversion of the hydroxyl groups to isocyanate groups can be accomplished through several methods, though this transformation on a polymeric backbone requires careful selection of reagents and reaction conditions to avoid cross-linking and other side reactions. The resulting poly[this compound] is a highly reactive polymer due to the pendant isocyanate groups, which can readily undergo reactions with nucleophiles such as alcohols, amines, and water. This reactivity is a key feature for subsequent cross-linking or further functionalization.

The properties of the homopolymer, such as its glass transition temperature (Tg) and thermal stability, are influenced by the polyether backbone and the presence of the polar and reactive isocyanate groups.

PropertyDescription
Monomer This compound
Polymer Poly[this compound]
Synthesis Route Primarily via post-polymerization modification of poly[3-(hydroxymethyl)-3-methyloxetane]
Key Feature Pendant reactive isocyanate groups

Copolymerization Approaches

Copolymerization provides a versatile platform to tailor the properties of the final polymer. For this compound, copolymerization can be approached by copolymerizing a suitable precursor monomer, such as 3-(hydroxymethyl)-3-methyloxetane, with other monomers, followed by the conversion of the hydroxyl groups to isocyanate groups.

Copolymerization with Energetic Oxetane Derivatives (e.g., 3-Nitratomethyl-3-methyloxetane, 3-Azidomethyl-3-methyloxetane)

Energetic polymers are a significant area of research, and the incorporation of energetic moieties into the polymer backbone can enhance the performance of materials used in propellants and explosives. mdpi.comnih.govdtic.mil Copolymerization of 3-(hydroxymethyl)-3-methyloxetane with energetic oxetane monomers like 3-nitratomethyl-3-methyloxetane (NIMMO) and 3-azidomethyl-3-methyloxetane (AMMO) can be achieved through cationic ring-opening polymerization. mdpi.comnih.gov

The resulting copolymer possesses both hydroxyl groups from the 3-(hydroxymethyl)-3-methyloxetane units and energetic groups from the comonomer units. Subsequent functionalization of the hydroxyl groups to isocyanates would yield an energetic copolymer with reactive sites for cross-linking, leading to the formation of a robust energetic binder. The ratio of the comonomers can be adjusted to control the energy content and the cross-linking density of the final cured polymer network.

Integration with Other Cyclic Ethers (e.g., Tetrahydrofuran (B95107), Epoxides)

Copolymerization with other cyclic ethers, such as tetrahydrofuran (THF), is a common strategy to modify the properties of polyoxetanes. wikipedia.org THF is known to impart flexibility and improve the mechanical properties of the resulting copolymers. mdpi.com The cationic copolymerization of 3-(hydroxymethyl)-3-methyloxetane with THF would produce a copolyether with pendant hydroxyl groups. energetic-materials.org.cn

These hydroxyl groups can then be converted to isocyanate functionalities, resulting in a flexible polyether with reactive pendant groups. This approach allows for the development of tougher and more elastomeric materials. Similarly, copolymerization with functional epoxides can introduce other desired properties into the polymer backbone.

Reaction with Non-Cyclic Monomers for Hybrid Architectures

The isocyanate functionality on the poly[this compound] backbone allows for the creation of hybrid polymer architectures through reactions with non-cyclic monomers or polymers. For instance, the isocyanate groups can react with hydroxyl-terminated or amine-terminated non-cyclic polymers, such as polyols or polyamines, to form graft copolymers. nih.gov This "grafting to" approach can lead to materials with a combination of properties from both the polyoxetane backbone and the grafted chains. For example, grafting of a hydrophobic polymer onto the hydrophilic polyether backbone could lead to amphiphilic materials.

Sustainable Copolymerization with Bio-Derived Monomers (e.g., CO2, COS, Cyclic Anhydrides)

While direct copolymerization of this compound with bio-derived monomers like CO2 or cyclic anhydrides is not well-documented, the reactive isocyanate group offers potential for creating more sustainable polymer architectures. For instance, polyols derived from renewable resources can be reacted with the pendant isocyanate groups of poly[this compound] to form polyurethane networks with a certain degree of bio-based content. utm.my This post-polymerization modification approach allows for the incorporation of sustainable components into the final material.

Polymer Architecture Engineering

The architecture of polymers derived from this compound can be engineered to achieve specific properties and functionalities. The post-polymerization modification strategy provides a versatile toolbox for this purpose.

By controlling the initial polymerization of the precursor monomer, various architectures such as linear, branched, or star-shaped polyols can be synthesized. Subsequent conversion to the isocyanate-functionalized polymer preserves this architecture. For example, using a multifunctional initiator in the cationic ring-opening polymerization of 3-(hydroxymethyl)-3-methyloxetane can lead to star-shaped polymers with hydroxyl groups at the chain ends of each arm. mdpi.com

Furthermore, the density of the reactive isocyanate groups along the polymer chain can be controlled by copolymerizing the precursor monomer with a non-functional comonomer. This allows for fine-tuning of the cross-linking density in the final cured material.

The reactive nature of the isocyanate group also enables the creation of complex architectures such as block copolymers and graft copolymers through reactions with other polymers containing complementary functional groups. For instance, a hydroxyl-terminated polymer can be used to initiate the polymerization of the precursor oxetane monomer, leading to a block copolymer. After the conversion of the hydroxyl groups, a block copolymer with a reactive isocyanate-containing block is obtained.

Architectural FeatureMethod of Control
Linear vs. Branched Choice of initiator and polymerization conditions for the precursor polymer. mdpi.com
Star-shaped Use of multifunctional initiators in the precursor polymerization. mdpi.com
Graft Copolymers Reaction of the pendant isocyanate groups with functional polymers ("grafting to"). nih.gov
Block Copolymers Use of a macroinitiator for the precursor polymerization.
Cross-link Density Copolymerization of the precursor monomer with a non-functional comonomer.

Synthesis of Telechelic Polymers with Defined End-Group Functionality

Telechelic polymers, which are macromolecules possessing reactive functional groups at their chain ends, are valuable precursors for the synthesis of block copolymers, chain-extended materials, and networks. rsc.orgusm.edu The synthesis of telechelic poly[this compound] can be envisioned through controlled cationic ring-opening polymerization. In this approach, a difunctional initiator is typically employed to initiate the polymerization from both ends, leading to a polymer chain with two active termini.

The choice of initiator and terminating agents is crucial for achieving well-defined end-group functionality. For instance, using a diol as an initiator in the presence of a Lewis acid catalyst could theoretically produce a polyether with hydroxyl end-groups. However, the high reactivity of the isocyanate group with hydroxyl groups presents a significant challenge, potentially leading to cross-linking or undesired side reactions.

An alternative strategy involves the use of initiators and terminating agents that are unreactive towards the isocyanate functionality. Subsequent post-polymerization modification of the chain ends could then be performed to introduce the desired functionality. The inherent reactivity of the pendant isocyanate groups along the polymer backbone would necessitate careful selection of reaction conditions to ensure selective end-group modification.

Table 1: Potential Strategies for Telechelic Poly[this compound] Synthesis

StrategyInitiator/Terminating AgentPotential End-GroupsChallenges
Difunctional InitiationDiol / WaterHydroxylReaction of isocyanate with hydroxyl groups
Living CROPMonofunctional initiator / Specific terminating agentHalogen, etc.Stability of the isocyanate group under polymerization conditions
Post-polymerization ModificationChain-end specific reactionsVarious functionalitiesSelectivity over pendant isocyanate groups

Block Copolymer and Graft Copolymer Formation

The presence of the reactive isocyanate group in the repeating unit of poly[this compound] makes it an excellent candidate for the synthesis of block and graft copolymers.

Block Copolymers: Block copolymers can be synthesized by sequential monomer addition in a living polymerization process. A first block of a different monomer can be polymerized, followed by the addition of this compound to grow the second block. The success of this method hinges on the living nature of the polymerization and the compatibility of the polymerization conditions for both monomers. Alternatively, a pre-synthesized polymer with a terminal functional group capable of initiating the polymerization of the oxetane monomer can be used as a macroinitiator. The pendant isocyanate groups on the resulting polyoxetane block can then be further reacted to create novel block copolymer architectures.

Graft Copolymers: Graft copolymers can be prepared using two primary approaches: "grafting from" and "grafting to".

"Grafting from": In this method, a polymer backbone with initiating sites is used to initiate the polymerization of this compound, resulting in the growth of polyoxetane side chains.

"Grafting to": This approach involves the reaction of pre-formed poly[this compound] chains with a polymer backbone containing complementary reactive functional groups. The highly reactive isocyanate groups along the polyoxetane chain are ideal for this purpose, readily reacting with functional groups such as hydroxyls or amines on the backbone polymer.

The density and length of the grafted chains can be controlled by the number of initiating sites on the backbone (in the "grafting from" method) or the stoichiometry of the coupling reaction (in the "grafting to" method).

Development of Star and Hyperbranched Polyoxetanes

The synthesis of non-linear polymer architectures, such as star and hyperbranched polymers, from this compound opens up possibilities for materials with unique rheological and thermal properties.

Star Polymers: Star-shaped poly[this compound] can be synthesized using a multifunctional initiator, often referred to as the "core-first" method. A central core molecule with multiple initiating sites is used to simultaneously grow several polymer arms. The number of arms in the star polymer is determined by the functionality of the initiator. The terminal groups of the arms can be controlled by the choice of terminating agent, and the pendant isocyanate groups offer further opportunities for functionalization.

Hyperbranched Polymers: Hyperbranched polymers are highly branched, three-dimensional macromolecules. The synthesis of hyperbranched polyethers from monomers similar to this compound, such as 3-ethyl-3-(hydroxymethyl)oxetane, has been reported. mdpi.com A similar approach could be applied to this compound, potentially through a self-condensing vinyl polymerization mechanism or by using an AB2-type monomer where the isocyanate group could participate in the branching reaction under specific catalytic conditions. The resulting hyperbranched structures would possess a high density of reactive isocyanate groups at the periphery.

Table 2: Synthesis of Non-Linear Poly[this compound] Architectures

ArchitectureSynthetic ApproachKey Features
Star Polymer"Core-first" with multifunctional initiatorDefined number of arms, reactive periphery
Hyperbranched PolymerSelf-condensing polymerization of an AB2 monomerHigh degree of branching, globular structure

Photopolymerization of Oxetane Isocyanate Systems

Photopolymerization offers several advantages, including spatial and temporal control over the polymerization process, rapid curing at ambient temperatures, and solvent-free formulations. Cationic photopolymerization is a well-established method for the ring-opening polymerization of oxetanes. radtech.org

The photopolymerization of this compound would typically involve a photoinitiator that generates a strong acid upon UV irradiation. This acid then initiates the cationic ring-opening of the oxetane ring. A critical consideration in such a system is the stability of the isocyanate group under the photopolymerization conditions. Protic acids generated by the photoinitiator could potentially react with the isocyanate groups, leading to undesired side reactions.

The kinetics of the photopolymerization can be influenced by several factors, including the type and concentration of the photoinitiator, the light intensity, and the presence of other comonomers. The inclusion of this compound in photocurable formulations could lead to coatings and materials with enhanced functionality due to the presence of the reactive isocyanate groups, which can be utilized for subsequent cross-linking or surface modification.

Chemical Transformations and Post Polymerization Modification of Derived Materials

Reactivity of the Isocyanate Moiety in Polymer Networks

The isocyanate (-N=C=O) group is a highly reactive electrophile, making it a cornerstone of polyurethane chemistry. wikipedia.org In polymer networks derived from 3-(isocyanatomethyl)-3-methyloxetane, the pendant isocyanate groups are key sites for post-polymerization modifications that define the material's final architecture and properties.

The most prominent reaction of the isocyanate group is its addition reaction with a compound containing an active hydrogen, such as an alcohol. wikipedia.orgnoaa.gov This reaction forms a stable urethane (B1682113) (carbamate) linkage and is the fundamental basis for producing polyurethanes.

In a pre-formed polymer containing pendant isocyanate groups, the introduction of multifunctional alcohols (diols or polyols) acts as a crosslinking step. nih.gov This process connects individual polymer chains into a three-dimensional network. youtube.com

Reaction: R-NCO + R'-OH → R-NH-CO-O-R'

Effect: The formation of these intermolecular urethane bridges significantly enhances the material's properties. Crosslinking increases the glass transition temperature (Tg), improves thermal stability, and boosts mechanical characteristics like tensile and tear strength. researchgate.net

Control: The degree of crosslinking can be precisely controlled by the stoichiometry of the polyol added, allowing for the engineering of materials ranging from soft, flexible elastomers to hard, rigid plastics. researchgate.net Common crosslinking agents include trimethylolpropane (B17298) (TMP) and various polyether or polyester (B1180765) polyols. nih.gov

Beyond urethane formation, the versatile isocyanate moiety can be derivatized into several other important functional groups, which can act as additional crosslinking points or modify the polymer's characteristics.

Urea (B33335) Formation: Isocyanates react exothermically with primary or secondary amines to yield urea linkages. wikipedia.org A particularly important reaction is with water, which proceeds through an unstable carbamic acid intermediate to form an amine and carbon dioxide. wikipedia.orgnoaa.gov The resultant amine can then react with another isocyanate group to form a disubstituted urea. researchgate.net This reaction is integral to the production of polyurethane foams, where the liberated CO2 acts as a blowing agent. wikipedia.org

Allophanate (B1242929) Formation: At elevated temperatures, typically above 120°C, an isocyanate group can react with a pre-existing urethane linkage. researchgate.net This reaction creates an allophanate linkage, which serves as a branch point, thereby increasing the crosslink density of the network. tue.nl The reaction is thermally reversible. researchgate.net

Biuret (B89757) Formation: In a similar fashion, an isocyanate can react with a urea linkage at temperatures generally exceeding 120°C to form a biuret linkage. researchgate.net This also introduces an additional crosslink into the polymer matrix. researchgate.netresearchgate.net

The table below summarizes the key reactions of the isocyanate group in post-polymerization modification.

Derivative LinkageReactantTypical ConditionsSignificance
UrethaneAlcohol (R'-OH)Room temperature, often catalyzedPrimary crosslinking, network formation. wikipedia.orgyoutube.com
UreaAmine (R'-NH₂) or Water (H₂O)Fast, exothermic reaction at room temperature. wikipedia.orgIncreases hardness and Tg; CO₂ formation with water for foaming. wikipedia.org
AllophanateUrethaneHigh temperature (>120°C). researchgate.netSecondary crosslinking, increases network density and thermal stability. tue.nl
BiuretUreaHigh temperature (>120°C). researchgate.netSecondary crosslinking, similar to allophanates. researchgate.net

Chemical Modifications of the Oxetane (B1205548) Ring and Pendant Groups

When polymerization occurs through the isocyanate functionality, the resulting polymer contains pendant oxetane rings. The four-membered ether ring is characterized by significant ring strain (approx. 107 kJ/mol), making it susceptible to ring-opening reactions, which provides a secondary route for modification and crosslinking. radtech.org

The primary reaction of the pendant oxetane ring involves its opening. While often associated with cationic polymerization to create grafted chains, the ring can also be opened by various nucleophiles under specific catalytic conditions. radtech.org This is effectively a nucleophilic displacement on one of the ring's methylene (B1212753) carbons, leading to ring scission.

Cationic Ring-Opening: Strong electrophiles or photo-acid generators can initiate the ring-opening of the pendant oxetane groups, leading to the formation of polyether side chains. radtech.orgresearchgate.net If a polyfunctional oxetane is used, this can be an effective method for crosslinking the primary polymer chains. researchgate.net

Catalyzed Nucleophilic Addition: In the presence of catalysts like quaternary onium salts, the oxetane ring can react with various nucleophiles. radtech.org For instance, reaction with carboxylic acids yields a hydroxy-ester, while reaction with phenols or thiols yields a hydroxy-ether or hydroxy-thioether, respectively. This pathway is a powerful tool for introducing new functionalities onto the polymer scaffold. radtech.org

Intramolecular ring-closure reactions involving the pendant oxetane ring are not commonly reported and are generally not a favored reaction pathway. Such a reaction would require a nucleophilic group on the same polymer chain to attack the oxetane ring. While theoretically possible, steric hindrance and chain conformational requirements make this process difficult. If such intramolecular cyclization were to occur, it would likely lead to increased chain rigidity and a higher glass transition temperature. wiley-vch.de However, it would be more probable for an intermolecular reaction to occur between a functional group on one chain and a pendant oxetane on another, resulting in a crosslink.

Analysis of Side Reactions and Polymer Degradation Pathways

Understanding potential side reactions and degradation mechanisms is critical for controlling the synthesis and predicting the long-term performance of materials derived from this compound.

The high reactivity of the isocyanate group can lead to several unintended side reactions, particularly in the presence of catalysts or at high temperatures.

Cyclization of Isocyanates: Pendant isocyanate groups can react with each other.

Dimerization: Formation of a four-membered uretdione ring. tue.nl

Trimerization: Cyclization of three isocyanate groups to form a highly stable, six-membered isocyanurate ring. wikipedia.orgtue.nl This reaction is often catalyzed and can lead to a significant increase in crosslink density and thermal stability. wikipedia.org

Uncontrolled Crosslinking: The formation of allophanate and biuret linkages, discussed in section 4.1.2, can be considered side reactions if they occur prematurely or to an uncontrolled extent at high processing temperatures, potentially leading to material embrittlement. researchgate.net

The stability of the final polymer is dictated by the weakest links in its structure, which are typically the heteroatom-containing linkages.

Thermal Degradation: The thermal stability of polyurethanes is often limited by the urethane linkage, which can undergo a reversion reaction to regenerate the original alcohol and isocyanate at high temperatures. For polymers with a polyether backbone (formed from oxetane ring-opening), degradation can involve chain scission. Research on the analogous poly(3-nitratomethyl-3-methyloxetane) shows degradation pathways involving side-chain reactions to form formate (B1220265) esters, followed by C-C bond cleavage (β-scission) of the polymer backbone. kpi.ua

Hydrolytic Degradation: Urethane linkages are susceptible to hydrolysis, especially under acidic or basic conditions, which severs the polymer network and degrades mechanical properties. This is a key consideration for applications in humid or aqueous environments.

Oxidative and Photodegradation: Exposure to oxygen and/or UV radiation can generate free radicals, leading to a cascade of reactions that cause chain scission and/or further crosslinking. This often results in discoloration, surface cracking, and embrittlement of the material. kpi.ua

The table below outlines potential degradation pathways.

Degradation TypeStimulusAffected Linkage/GroupResult
ThermalHigh TemperatureUrethane, Polyether BackboneReversion to isocyanate/alcohol; Chain scission. kpi.ua
HydrolyticWater, Acid/BaseUrethane, UreaChain scission, loss of mechanical properties.
OxidativeOxygen, HeatPolyether Backbone, Methylene groupsChain scission, crosslinking, embrittlement. kpi.ua
PhotodegradationUV RadiationUrethane, Aromatic groups (if present)Radical formation, discoloration, surface degradation.

Intra- and Intermolecular Chain Transfer Mechanisms (e.g., Back-biting)

The cationic ring-opening polymerization (CROP) of oxetanes is a well-established method for producing polyethers. However, this process can be complicated by side reactions, including chain transfer and back-biting, which can affect the molecular weight, polydispersity, and microstructure of the resulting polymer. While specific studies on this compound are not extensively detailed in publicly available literature, the general principles of oxetane polymerization provide a framework for understanding these mechanisms.

During the CROP of oxetanes, the propagating species is a tertiary oxonium ion. wikipedia.org This active center can be attacked by the oxygen atom of a monomer, leading to chain growth. However, the oxygen atoms within the growing polymer chain are also nucleophilic and can attack the active center.

Intramolecular Chain Transfer (Back-biting): This process occurs when an oxygen atom from the same polymer chain attacks the active oxonium ion center. This attack leads to the formation of cyclic oligomers, most commonly a cyclic tetramer in the case of unsubstituted oxetane. wikipedia.org The formation of these cyclic byproducts consumes both monomer and active centers, which can limit the final molecular weight of the polymer and broaden its molecular weight distribution. The propensity for back-biting is influenced by factors such as the monomer structure, solvent polarity, and temperature. For 3-substituted oxetanes, the presence of a substituent can sterically hinder the approach of the backbone oxygens to the active center, potentially reducing the rate of back-biting compared to unsubstituted oxetane.

Intermolecular Chain Transfer: In this mechanism, an oxygen atom from a different polymer chain attacks the active center of another chain. This results in the formation of branched structures and can lead to a broadening of the molecular weight distribution. Similar to back-biting, the steric bulk of the substituent on the oxetane ring can influence the likelihood of intermolecular chain transfer.

For polymers derived from this compound, the presence of the isocyanatomethyl group introduces additional complexity. The isocyanate group itself is highly reactive towards nucleophiles, including the hydroxyl end-groups that can be present in the polymerization system, potentially leading to the formation of urethane linkages and branched or cross-linked structures. However, under typical cationic polymerization conditions, the reactivity of the oxetane ring is generally higher than that of the isocyanate group with the initiator.

Below is an illustrative table summarizing the factors that generally influence chain transfer reactions in the cationic polymerization of oxetanes, which can be extrapolated to the polymerization of this compound.

FactorInfluence on Chain Transfer (Back-biting)Rationale
Monomer Substitution Generally decreases with increasing steric bulk of the substituent.Steric hindrance makes it more difficult for the backbone oxygen atoms to approach and attack the active oxonium ion center.
Temperature Generally increases with increasing temperature.Higher temperatures provide the necessary activation energy for the intramolecular cyclization reaction to occur more readily.
Solvent Polarity Can influence the stability of the propagating species and the conformation of the polymer chain, thereby affecting the probability of intramolecular reactions.Solvation of the oxonium ion can affect its reactivity and the proximity of backbone ether oxygens.
Monomer Concentration Higher monomer concentration can favor propagation over back-biting.At higher monomer concentrations, the probability of the active center reacting with a monomer molecule is statistically higher than with a backbone oxygen.

Hydrolytic Stability of Isocyanate and Urethane Bonds

The long-term performance of materials derived from this compound, particularly in environments where moisture is present, is critically dependent on the hydrolytic stability of the constituent chemical bonds. The primary linkages of concern are the urethane bonds formed from the reaction of the isocyanate groups, and the polyether backbone itself.

Polyurethanes are generally susceptible to hydrolysis, where water molecules can attack and cleave the urethane and, if present, ester linkages. andersondevelopment.comcarbodiimide.com The rate of hydrolysis is influenced by several factors, including the chemical nature of the polyol and isocyanate used, the presence of catalysts, temperature, and pH. andersondevelopment.com

Polyether vs. Polyester Polyurethanes: A key structural feature of polymers derived from this compound is their polyether backbone. Polyether-based polyurethanes are known to exhibit significantly better hydrolytic stability compared to polyester-based polyurethanes. taiwanpu.combqnmt.com This is because the ether linkage (C-O-C) in the polyether backbone is much more resistant to hydrolysis than the ester linkage (-COO-). andersondevelopment.com The degradation of polyester polyurethanes in the presence of water often proceeds via the cleavage of these ester bonds. komatsu.jp

Steric Hindrance: The structure of the isocyanate also plays a crucial role in the hydrolytic stability of the resulting urethane bond. Steric hindrance around the urethane linkage can protect it from attack by water molecules. andersondevelopment.com In the case of this compound, the isocyanate group is attached to a methylene group which is bonded to a quaternary carbon atom of the oxetane ring. After polymerization and subsequent reaction of the isocyanate, the resulting urethane linkage will be in proximity to this sterically hindered environment. This steric bulk is expected to enhance the hydrolytic stability of the urethane bond compared to polyurethanes derived from less hindered isocyanates.

The following table provides a comparative overview of the hydrolytic stability of different types of polyurethane backbones.

Polyurethane Backbone TypeRelative Hydrolytic StabilityPrimary Degradation Mechanism
Polyester Poor to ModerateHydrolysis of ester linkages in the soft segment.
Polyether Good to ExcellentSlow hydrolysis of urethane linkages; ether backbone is very stable. taiwanpu.com
Polycarbonate GoodHydrolysis of carbonate linkages, generally more stable than polyesters.
Polybutadiene ExcellentExtremely hydrophobic backbone protects urethane linkages from water. andersondevelopment.com

Structure Performance Relationships in Polymers Derived from 3 Isocyanatomethyl 3 Methyloxetane

Influence of Monomer Stereochemistry on Polymerizability and Conformation

While specific studies on the stereochemistry of 3-(isocyanatomethyl)-3-methyloxetane are not extensively detailed in the available literature, the principles of substituted oxetane (B1205548) polymerization suggest that the spatial arrangement of the isocyanatomethyl and methyl groups at the C3 position would significantly influence its reactivity and the resulting polymer structure. The polymerization of oxetanes typically proceeds via a cationic ring-opening mechanism. The stereochemistry of the monomer can affect the approach of the catalytic species and the growing polymer chain, potentially leading to different polymerization rates for different stereoisomers due to steric hindrance.

Impact of Polymer Architecture on Segmental Mobility and Network Formation

Polymer architecture—whether the polymer chains are linear, branched, hyperbranched, or form a crosslinked network—profoundly affects the material's properties by governing the mobility of polymer segments. nih.gov In polymers derived from this compound, the architecture can be controlled through the polymerization strategy.

Linear Polymers: If the oxetane ring is polymerized while the isocyanate group is protected or left unreacted, linear polyethers with pendant isocyanatomethyl groups are formed. These chains exhibit relatively high segmental mobility above their glass transition temperature.

Branched/Hyperbranched Polymers: Cationic ring-opening polymerization of oxetanes bearing functional groups can lead to hyperbranched structures. mdpi.com This architecture results in a more compact, globular conformation with a high density of chain ends, which alters viscosity, solubility, and reactivity compared to linear analogues.

Network Formation: The true versatility of this monomer is realized in network formation. The isocyanate group can react with polyols to form polyurethane networks, while the oxetane ring can be simultaneously or sequentially polymerized. The resulting interpenetrating or crosslinked networks exhibit restricted segmental mobility. researchgate.net This reduction in mobility leads to an increase in the glass transition temperature and contributes to the material's dimensional stability and mechanical strength. nih.gov The rheological and mechanical properties of the final elastomer are defined by these networks. utwente.nl

The table below illustrates the conceptual relationship between polymer architecture and segmental mobility.

Polymer ArchitectureDegree of BranchingChain End DensitySegmental MobilityPredicted Glass Transition Temperature (Tg)
LinearLowLowHighLow
BranchedMediumMediumMediumIntermediate
HyperbranchedHighHighLowHigh
Crosslinked NetworkVery HighVery LowVery LowHighest

Correlation of Copolymer Composition with Macromolecular Arrangement

Copolymerization of this compound with other cyclic ethers, such as tetrahydrofuran (B95107) (THF) or other substituted oxetanes, is a powerful tool for tuning macromolecular arrangement and, consequently, material properties. energetic-materials.org.cngoogle.com The composition of the copolymer directly influences the sequence of monomer units along the chain, which in turn affects chain flexibility, intermolecular forces, and the potential for crystallization.

For example, copolymerizing with a flexible monomer like THF would introduce more mobile segments into the polyether backbone, lowering the glass transition temperature and increasing the elasticity of the final material. researchgate.net Conversely, copolymerizing with a monomer containing bulky or rigid side groups could increase the Tg and modify the polymer's solubility. The reactivity ratios of the comonomers determine whether the resulting copolymer has a random, alternating, or blocky structure. mdpi.com A block copolymer, for instance, could lead to microphase separation, where different blocks aggregate into distinct domains, creating a nanostructured material with unique mechanical and thermal properties. The synthesis of copolymers from monomers like 3-nitratomethyl-3-methyloxetane has demonstrated the ability to control molecular weight and properties based on reaction conditions. energetic-materials.org.cn

Role of Crosslink Density in Determining Material Toughness and Elasticity

In polyurethane networks formed using this compound, the crosslink density is a primary determinant of mechanical properties such as toughness and elasticity. researchgate.net Crosslink density refers to the number of chemical links between polymer chains per unit volume. It can be controlled by adjusting the stoichiometry of the reactants, for example, by varying the ratio of the isocyanate monomer to a multifunctional polyol (e.g., a diol vs. a triol).

A higher crosslink density creates a more rigid network structure. ias.ac.in This increased rigidity generally leads to:

Increased Hardness and Tensile Strength: More force is required to deform the material.

Higher Modulus: The material is stiffer.

Lower Elongation at Break: The material can stretch less before breaking, making it more brittle.

Reduced Swelling: The network is less permeable to solvents.

Conversely, a lower crosslink density results in a softer, more flexible, and more elastic material with higher elongation at break but lower tensile strength. researchgate.net The balance between toughness (the ability to absorb energy and deform without fracturing) and elasticity is therefore directly manipulated by controlling the number of crosslinks. For many applications, an optimal crosslink density is sought to achieve a desired combination of strength and flexibility. researchgate.net

The following table demonstrates the general effect of crosslink density on the mechanical properties of a polyurethane elastomer.

Crosslink DensityTensile StrengthElongation at BreakYoung's ModulusToughness
LowLowHighLowHigh
MediumIntermediateIntermediateIntermediateOptimal
HighHighLowHighLow

Tailoring of Functional Group Density for Specific Performance Requirements

The performance of polymers derived from this compound can be precisely tailored by controlling the density of its key functional groups—the isocyanate (or resulting urethane) and the ether linkages of the oxetane backbone. mdpi.com The concentration of these groups within the polymer matrix influences properties like adhesion, chemical resistance, thermal stability, and hydrophilicity.

Urethane (B1682113) Group Density: The density of urethane linkages, formed from the reaction of the isocyanate group, is critical. These groups are polar and can form strong hydrogen bonds. A higher density of urethane groups generally increases intermolecular forces, leading to improved mechanical strength, higher thermal stability, and better adhesion to polar substrates. This can be controlled by the choice of comonomers and polyols.

Ether Group Density: The polyether backbone, formed from the ring-opening of the oxetane monomer, provides flexibility, and influences the material's interaction with solvents. The density of ether linkages can be adjusted through copolymerization, for example, with monomers that have more or fewer ether groups per unit length.

By strategically designing the polymer through copolymerization or by selecting specific coreactants (e.g., polyols of different molecular weights), the functional group density can be modulated to meet the demands of a specific application, such as high-adhesion coatings, flexible elastomers, or rigid foams. mdpi.com

Strategies for Modulating Mechanical Performance and Thermal Stability in Polyurethane Networks

Several strategies can be employed to modulate the mechanical performance and thermal stability of polyurethane networks derived from this compound.

Hard and Soft Segment Ratio: Polyurethanes are segmented polymers consisting of "hard" segments (derived from the isocyanate and chain extenders) and "soft" segments (derived from the polyol). The hard segments provide strength and thermal stability via hydrogen bonding, while the soft segments impart flexibility. researchgate.net By adjusting the ratio of this compound and any chain extenders to the molecular weight and type of polyol, the hard/soft segment ratio can be varied, allowing for fine-tuning of properties from soft elastomers to rigid plastics.

Chemical Nature of Reactants: The choice of coreactants is crucial. Using an aromatic polyol instead of an aliphatic one can increase the rigidity and thermal stability of the resulting polyurethane due to the inherent stiffness of the aromatic rings. mdpi.com Similarly, the structure of the polyol (e.g., polyester (B1180765) vs. polyether) affects the final properties, with polyester polyols generally offering better thermal-oxidative stability.

Incorporation of Nanofillers: The addition of nanoparticles (e.g., silica (B1680970), clays, carbon nanotubes) can significantly enhance both mechanical properties and thermal stability. mdpi.com These fillers can act as reinforcing agents and can also improve the char yield during thermal decomposition, thereby increasing fire retardancy.

Control of Crosslink Density: As discussed previously, systematically varying the crosslink density by using crosslinking agents with different functionalities (diols, triols, etc.) is a fundamental method to control the trade-off between stiffness, strength, and flexibility. mdpi.com An increase in crosslink density generally enhances thermal stability by restricting the thermal motion of polymer chains. ias.ac.in

These strategies allow for the rational design of polyurethane materials with a wide spectrum of properties, leveraging the unique chemical handles provided by the this compound monomer.

Applications in Advanced Materials Science and Engineering

Energetic Binders for Composite Propellants and Explosives

Polymers based on oxetane (B1205548) derivatives, such as poly(3-nitratomethyl-3-methyloxetane) (polyNIMMO) and glycidyl (B131873) azide (B81097) polymer (GAP), are prominent energetic prepolymers. dtic.milresearchgate.net These are typically hydroxyl-terminated polyethers that require a curing agent to form a cross-linked, elastomeric network. The curing process is predominantly achieved through urethane (B1682113) chemistry, where an isocyanate curing agent reacts with the hydroxyl end-groups of the prepolymer. dtic.mil

3-(Isocyanatomethyl)-3-methyloxetane is uniquely suited for this application. It can function as a potent curing agent, with its isocyanate group readily reacting to form urethane linkages. Furthermore, its oxetane ring can be incorporated into the polymer backbone, potentially enhancing the energetic properties and modifying the physical characteristics of the resulting binder.

The formulation of composite propellants is a meticulous process involving the mixing of solid ingredients into a liquid prepolymer binder to form a viscous slurry, which is then cast and cured. Processing parameters such as the viscosity of the mix, pot life (working time), and cure kinetics are of utmost importance for producing defect-free propellant grains. fraunhofer.de

The choice of isocyanate curing agent significantly impacts these parameters. The viscosity of the binder/plasticizer blend is a key factor, and the addition of a curing agent will alter the rheological properties of the system. scispace.com The reactivity of the isocyanate group in this compound, influenced by the molecular structure, governs the rate of the curing reaction. This reaction can be tailored through the use of catalysts to control the gel time and ensure a complete cure. The final mechanical properties of the binder are highly dependent on the cure ratio, defined as the ratio of isocyanate groups to the hydroxyl groups of the polymer. dtic.mil

Parameter Influence of Isocyanate Component Processing Consideration
Viscosity The molecular structure and concentration of the isocyanate affect the initial viscosity of the propellant slurry.Must be low enough to allow for uniform mixing and casting of the grain.
Pot Life The reactivity of the isocyanate determines the working time before the slurry begins to gel.Must be long enough to complete mixing and casting operations.
Cure Kinetics Governed by isocyanate reactivity, catalyst type, and temperature.Controls the time required to achieve a stable, cross-linked network with desired mechanical properties.
Mechanical Properties The structure of the isocyanate and the final cross-link density dictate the binder's tensile strength and elasticity.Must meet stringent requirements for structural integrity under operational stress and temperature changes.

This table illustrates the critical role of the isocyanate component in the formulation and processing of high-energy systems.

Compatibility between the binder and other energetic ingredients, such as oxidizers (e.g., Ammonium Perchlorate, HMX, RDX) and plasticizers, is crucial for the safety, stability, and long-term reliability of the propellant or explosive. researchgate.netscispace.com Incompatibility can lead to chemical reactions that degrade the material, alter its performance, or increase its sensitivity to accidental detonation. researchgate.net

The compatibility of any new binder system derived from or cured with this compound must be rigorously evaluated. Standardized methods, such as Differential Scanning Calorimetry (DSC) and Vacuum Stability Tests (VST) as outlined in STANAG 4147, are employed for this purpose. researchgate.netgoogle.com DSC is used to measure changes in the decomposition temperature of the energetic components when mixed with the binder. A significant lowering of the decomposition temperature of the mixture compared to the individual components is an indication of incompatibility. scispace.com

For instance, studies on the compatibility of the energetic binder polyNIMMO with various plasticizers have shown that DSC can effectively determine favorable interactions, which are crucial for developing advanced formulations. scispace.com Therefore, a polyurethane binder incorporating this compound would be subjected to these tests with all formulation ingredients to ensure the chemical stability of the final high-energy system.

High-Performance Polyurethane Elastomers and Foams

Polyurethanes are a highly versatile class of polymers, with applications ranging from flexible and rigid foams to durable elastomers and coatings. ontosight.ai They are synthesized through the reaction of a polyisocyanate with a polyol. mdpi.com this compound, as an isocyanate monomer, is a fundamental building block for creating a wide array of polyurethane materials with tailored properties. The presence of the oxetane ring in its structure offers a unique architectural feature that can be used to influence the final polymer's characteristics.

Polyurethane elastomers are typically segmented copolymers, composed of alternating soft segments (SS) and hard segments (HS). researchgate.netcityu.edu.hk The soft segments are derived from a high-molecular-weight polyol and provide flexibility and elastomeric properties. The hard segments are formed from the reaction of the isocyanate with a low-molecular-weight chain extender (e.g., a diol) and provide strength and rigidity through strong intermolecular interactions, primarily hydrogen bonding. mdpi.com

A key characteristic of segmented polyurethanes is microphase separation. researchgate.netnih.gov Due to thermodynamic incompatibility, the hard segments tend to aggregate into ordered, rigid domains dispersed within the continuous, amorphous soft segment matrix. nih.gov This two-phase morphology is fundamental to the material's mechanical properties. nih.gov The degree of microphase separation is influenced by several factors, including the chemical structure of the isocyanate, the length of the polymer blocks, and the strength of hydrogen bonding between urethane groups. mdpi.comacs.org

Factor Description Impact on Properties
Segment Polarity The difference in polarity between the flexible polyol soft segment and the urethane-rich hard segment drives separation.A greater difference leads to a higher degree of separation and more distinct properties.
Hydrogen Bonding Strong hydrogen bonds between N-H and C=O groups in the urethane linkages promote hard segment aggregation.Enhances the strength and thermal stability of the hard domains.
Isocyanate Structure The symmetry, rigidity, and steric bulk of the isocyanate molecule affect the ability of hard segments to pack into ordered domains. mdpi.comSymmetrical and rigid structures tend to increase phase separation and crystallinity.
Segment Length Longer soft or hard segments are more likely to phase separate. acs.orgInfluences the size and distribution of the hard and soft domains.

This table outlines the key factors that govern microphase separation in segmented polyurethanes.

Flexible Systems: To produce flexible polyurethanes, this compound would be reacted with high-molecular-weight polyols (e.g., polyether or polyester (B1180765) polyols). These long, flexible polyol chains form the soft segment matrix, imparting high elasticity to the material. Such materials are used extensively in cushioning, bedding, and automotive seating. nih.govborsodchem.commdpi.com

Rigid Systems: For rigid applications, the formulation strategy shifts to increase the hardness and cross-link density of the polymer network. This is achieved by using short-chain polyols and a higher concentration of isocyanate. mdpi.com When a stoichiometric excess of isocyanate is used (a high isocyanate index), the isocyanate groups can react with each other to form highly stable, cross-linked isocyanurate rings, leading to the formation of rigid urethane-modified polyisocyanurate (PIR) foams. google.com These materials are valued for their excellent thermal insulation properties and structural strength. mdpi.com The bifunctional nature of this compound could be leveraged in these systems to create novel polymer architectures with enhanced thermal or mechanical properties.

Specialty Coatings and Surface Modification Materials

The high reactivity of the isocyanate group makes it an excellent candidate for applications in coatings and surface modification. Isocyanates can react with various functional groups, particularly hydroxyl (-OH) groups, that are commonly present on the surface of many materials, such as wood, metals, textiles, and other polymers. nih.gov

When this compound is applied to a surface with active hydrogens, its isocyanate group can form a covalent urethane bond, permanently grafting the molecule to the substrate. nih.govgoogle.com This provides a robust method for altering the surface properties of a material.

The key advantage of using this compound for this purpose is the presence of the pendant oxetane ring. After the initial grafting via the isocyanate group, the oxetane ring remains as a reactive site on the surface. This ring can be subsequently opened through cationic polymerization to grow polymer chains from the surface or to react with other functional molecules. This two-step modification process allows for the creation of highly specialized surfaces with tailored properties, such as:

Altered Wettability: Introducing fluorinated or silicone-containing polymers to create hydrophobic or oleophobic surfaces.

Improved Biocompatibility: Grafting biocompatible polymers like polyethylene (B3416737) glycol.

Adhesion Promotion: Creating a reactive surface layer that can bond strongly to a subsequent coating or adhesive.

This dual-reactivity makes this compound a powerful tool for developing advanced functional surfaces for a wide range of engineering applications. mdpi.com

Development of Hydrophobic and Oleophobic Surfaces

The creation of surfaces that repel water (hydrophobic) and oil (oleophobic) is of significant interest for applications ranging from self-cleaning coatings to anti-fouling materials. While direct studies detailing the use of this compound for this specific purpose are not extensively documented in publicly available literature, its chemical structure suggests a strong potential for creating such surfaces. The isocyanate group provides a reactive handle for grafting the molecule onto surfaces containing active hydrogens, such as cellulose, metal oxides, or other polymers.

Polymers derived from oxetane monomers, particularly those with fluorinated side chains, are known to exhibit low surface energy, a key characteristic for achieving hydrophobicity and oleophobicity. Although this compound does not inherently contain fluorine, the oxetane ring can be polymerized to form a polyether backbone. This backbone can be further modified, or the initial monomer can be co-polymerized with fluorinated oxetane monomers to impart repellent properties.

The isocyanate functionality allows for a secondary mechanism to enhance surface repellency. It can react with fluorinated alcohols or amines to introduce low-surface-energy fluorinated moieties onto the material. This dual reactivity of the monomer—surface attachment or incorporation into a polymer backbone via the isocyanate group and subsequent polymerization or modification of the oxetane ring—offers a versatile platform for designing repellent surfaces.

Adhesion and Durability Characteristics

The isocyanate group in this compound is a well-established functional group for promoting adhesion. Isocyanates readily react with hydroxyl, amine, and other active hydrogen-containing groups present on the surface of many substrates, forming strong and durable covalent bonds (urethanes or ureas). This makes the compound a candidate for use as an adhesion promoter in coatings, adhesives, and composites.

When incorporated into a polymer matrix, the oxetane ring can undergo cationic ring-opening polymerization to form a cross-linked network. This cross-linking contributes significantly to the durability, chemical resistance, and mechanical strength of the resulting material. The combination of strong interfacial adhesion through the isocyanate group and the robust, cross-linked polymer network formed from the oxetane ring can lead to materials with exceptional longevity and performance in demanding environments.

While specific data on the adhesion and durability of polymers derived solely from this compound is limited, studies on related polyoxetanes demonstrate their potential in adhesive applications. For instance, hyperbranched poly(hydroxy)oxetanes have been investigated as hot-melt adhesives, showing good adhesion to polar substrates. The introduction of an isocyanate group is expected to further enhance these adhesive properties.

Polymeric Additives for Enhanced Material Properties

This compound can be utilized as a reactive additive to modify and enhance the properties of existing polymer systems. Its bifunctionality allows it to be incorporated into a polymer backbone or to act as a cross-linking agent.

When used as a co-monomer in polymerization, the incorporation of the oxetane ring can introduce flexibility and toughness to the resulting polymer. The polyether backbone formed from the ring-opening of oxetanes can lower the glass transition temperature and improve impact resistance.

The isocyanate group can be used to graft the oxetane moiety onto other polymers, such as polyols, polyamines, or polyamides. This can be a strategic approach to introduce new functionalities and improve material properties. For example, grafting onto a polyurethane backbone could introduce sites for cationic UV curing via the oxetane ring, leading to dual-cure systems with tailored properties.

Oxetane monomers, in general, are known to offer several advantages as reactive diluents in formulations like UV-curable coatings. They can reduce viscosity, which improves processability, and increase the cure speed of cationic polymerizations.

Opportunities in Adhesives and Sealants

The chemical structure of this compound makes it a promising candidate for the formulation of high-performance adhesives and sealants. The isocyanate group provides the primary mechanism for adhesion to a wide variety of substrates through the formation of urethane or urea (B33335) linkages. This is the fundamental chemistry behind polyurethane adhesives and sealants, which are known for their strength, flexibility, and durability.

Furthermore, the polymerization of the oxetane ring can lead to a cross-linked network, enhancing the thermal stability and chemical resistance of the adhesive or sealant. The ability to form a durable, cross-linked polyether network in addition to the strong adhesive bonds from the isocyanate group suggests that formulations based on this monomer could offer a unique combination of properties.

Table 1: Potential Properties of Adhesives and Sealants Incorporating this compound

Property Contributing Functional Group Potential Advantage
Adhesion Isocyanate Strong bonding to a wide range of substrates.
Cure Mechanism Oxetane Cationic (UV or thermal) cure-on-demand.
Shrinkage Oxetane Low volume shrinkage for reduced stress.
Durability Isocyanate and Oxetane Formation of stable urethane/urea linkages and a cross-linked polyether network.
Chemical Resistance Oxetane Cross-linked polyether network provides resistance to solvents and chemicals.

Intellectual Property Landscape and Industrial Relevance

The industrial relevance of this compound and related compounds is evident from the patent literature. A number of patents describe the use of oxetane-containing compounds in various applications, highlighting the commercial interest in this class of materials.

Patents have been filed for the use of oxetane-based macromonomers as additives in coating agents and plastics. justia.com These patents describe how the oxetane moiety can be modified and then polymerized to create comb-like polymers that can act as surface-modifying agents or performance-enhancing additives. justia.com The isocyanate group is often mentioned as a reactive handle for such modifications. justia.com

Other patents focus on the use of oxetane-containing compounds in curable compositions for adhesives, sealants, and encapsulants, particularly for electronic applications such as in LED devices. google.com These patents emphasize the improved properties that oxetanes bring, such as good thermal stability and optical clarity after thermal aging. google.com

The compound this compound is available from several chemical suppliers that specialize in research chemicals and building blocks for materials science, indicating its use in research and development activities. While large-scale industrial production and use may not be widespread, its availability suggests ongoing interest in its potential applications.

The intellectual property landscape points towards the continued exploration of oxetane and isocyanate chemistries for the development of advanced materials. The unique combination of these two functional groups in a single molecule, as in this compound, offers a versatile platform for innovation in coatings, adhesives, sealants, and specialty polymers.

Advanced Characterization Methodologies for 3 Isocyanatomethyl 3 Methyloxetane and Its Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone for the analysis of molecular structure. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FTIR), and Raman spectroscopy are indispensable for confirming the chemical identity of the monomer and elucidating the structure of the polymer.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can be used to confirm the structure of the 3-(isocyanatomethyl)-3-methyloxetane monomer and to characterize the microstructure of the resulting polymer after ring-opening polymerization.

¹H and ¹³C NMR of the Monomer: For the this compound monomer, ¹H NMR spectroscopy would identify all unique proton environments. The methyl group protons would appear as a singlet, while the methylene (B1212753) protons of the oxetane (B1205548) ring and the methylene group adjacent to the isocyanate would exhibit distinct signals, likely AB systems or simple doublets depending on their magnetic equivalence. ¹³C NMR provides complementary information, showing a distinct signal for each unique carbon atom, including the quaternary carbon of the oxetane ring, the methyl carbon, the methylene carbons, and the highly characteristic signal of the isocyanate carbon (-NCO).

Based on analogous 3-substituted-3-methyloxetane compounds, the expected chemical shifts can be estimated. For example, in 3-methyl-3-oxetanemethanol, the methylene protons of the oxetane ring appear around 4.3-4.5 ppm, while the methyl protons are found near 1.3 ppm. spectrabase.com The isocyanate group's electronegativity would likely shift the adjacent methylene protons further downfield.

NMR of the Polymer: Upon cationic ring-opening polymerization, the oxetane ring opens to form a linear polyether chain. This structural change is readily monitored by NMR. The characteristic signals of the oxetane ring protons (around 4.5 ppm) disappear, and new signals corresponding to the protons in the polyether backbone appear, typically in the 3.4-3.7 ppm region. researchgate.net

The table below summarizes the anticipated chemical shifts for the monomer and its corresponding polyether.

AssignmentMonomer (Anticipated ¹H δ, ppm)Polymer (Anticipated ¹H δ, ppm)Monomer (Anticipated ¹³C δ, ppm)Polymer (Anticipated ¹³C δ, ppm)
Oxetane Ring CH₂~4.4 - 4.6-~75 - 80-
Polyether Backbone CH₂-~3.4 - 3.6-~70 - 75
CH₂-NCO~3.5 - 3.8~3.5 - 3.8~50 - 55~50 - 55
Quaternary Carbon (C-CH₃)--~40 - 45~40 - 45
CH₃~1.3 - 1.5~1.0 - 1.2~20 - 25~20 - 25
NCO--~120 - 125~120 - 125

2D NMR Spectroscopy: Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguous assignment of all proton and carbon signals, especially in the polymer.

COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the polymer backbone and side chains. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, providing a clear map of C-H connections.

FTIR and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups within a molecule. They are highly effective for monitoring the polymerization of this compound.

Monomer and Polymer Analysis: The most prominent vibrational band for the monomer is the strong, sharp absorption from the asymmetric stretch of the isocyanate (-N=C=O) group, which appears in a relatively clear region of the infrared spectrum, typically between 2250 and 2285 cm⁻¹. azom.com Another key feature is the characteristic C-O-C symmetric stretching vibration of the strained oxetane ring, often found near 980 cm⁻¹. researchgate.net

During polymerization, the oxetane ring opens. This is observed in the FTIR or Raman spectrum by the disappearance of the oxetane ring vibration. The resulting polymer will instead show a broad, strong band corresponding to the C-O-C stretching of the linear ether backbone, typically around 1100 cm⁻¹. researchgate.net If the isocyanate group remains unreacted during the ring-opening polymerization, its characteristic peak at ~2270 cm⁻¹ will persist in the polymer spectrum. This pendant isocyanate group is then available for subsequent cross-linking reactions.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Technique
Isocyanate (-N=C=O)Asymmetric Stretch2250 - 2285FTIR (Strong, Sharp)
Oxetane RingRing C-O-C Stretch~980FTIR, Raman
Oxetane RingRing Puckering~122Raman, Far-IR aip.org
Polyether (Backbone)C-O-C Stretch~1100FTIR (Strong, Broad)
Alkyl C-HStretch2850 - 3000FTIR, Raman

Chromatographic Analysis for Molecular Weight and Distribution

To understand the physical and mechanical properties of the resulting polymer, it is essential to determine its molecular weight and molecular weight distribution.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for measuring the molecular weight distribution of polymers. shimadzu.comaimplas.net The method separates polymer molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.

Analysis of Poly(this compound): For the polyether resulting from the polymerization of this compound, GPC analysis provides crucial data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). slideshare.net The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution, which is often a goal of controlled polymerization processes.

The selection of the mobile phase (eluent) and column is critical. For polyethers, common solvents include tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), and chloroform (B151607). ias.ac.in The columns are typically packed with a porous cross-linked polystyrene-divinylbenzene gel. ias.ac.in A calibration curve is generated using polymer standards of known molecular weight (e.g., polystyrene or polymethyl methacrylate) to correlate elution time with molecular weight.

ParameterDescriptionSignificance
Number-Average Molecular Weight (Mn)Total weight of all polymer molecules divided by the total number of molecules.Influences properties like colligative properties and end-group analysis.
Weight-Average Molecular Weight (Mw)Average that is biased toward heavier molecules.Relates to bulk properties such as strength, toughness, and viscosity.
Polydispersity Index (PDI)Mw / MnIndicates the breadth of the molecular weight distribution. PDI ≈ 1 suggests a uniform chain length.

Thermal Analysis Techniques for Polymerization and Curing Studies

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. They are particularly valuable for studying polymerization reactions and the thermal transitions of the resulting polymers.

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to study thermal events such as polymerization, melting, crystallization, and glass transitions.

Studying the Ring-Opening Polymerization: The cationic ring-opening polymerization of oxetanes is an exothermic process. toagosei.co.jp A DSC scan of the unreacted monomer with a suitable cationic initiator will show a broad exothermic peak. The area under this peak is directly proportional to the total heat evolved during the polymerization, known as the enthalpy of polymerization (ΔHp). The heat of polymerization for unsubstituted oxetane is approximately -83 kJ/mol, providing an estimate for substituted analogs. rsc.org This enthalpy value can be used to study the kinetics of the reaction and determine the degree of conversion.

Characterizing the Polymer: After polymerization, the resulting polymer can be analyzed by DSC to determine its key thermal transitions. The most important of these for an amorphous or semi-crystalline polyether is the glass transition temperature (Tg). protolabs.com The Tg is observed as a step-like change in the heat capacity in the DSC thermogram. specialchem.com It represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. franklinfibre.com The Tg is a critical parameter that dictates the material's service temperature range and mechanical properties. For example, the Tg of poly(3,3-dimethyloxetane) is reported to be around 47 °C. wikipedia.org

MeasurementDSC ObservationSignificance
PolymerizationBroad ExothermAllows determination of reaction enthalpy (ΔHp) and cure kinetics.
Glass TransitionStep change in heat flow (baseline shift)Identifies the glass transition temperature (Tg), a key indicator of the material's thermal and mechanical behavior.
Melting (if crystalline)Endothermic PeakDetermines the melting temperature (Tm) and enthalpy of fusion.

Thermogravimetric Analysis (TGA) for Decomposition Behavior in Curing

Thermogravimetric Analysis (TGA) is a critical technique for evaluating the thermal stability and decomposition behavior of polymers derived from this compound. polymerinnovationblog.com This method measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere, providing crucial insights into the material's thermal degradation profile. polymerinnovationblog.commdpi.com For thermosetting polymers, such as those formed through the curing of isocyanate and oxetane functionalities, TGA can elucidate the kinetics of decomposition, the temperature ranges of stability, and the composition of the final residue. polymerinnovationblog.commdpi.com

The curing process of this compound-based systems can involve complex reactions. TGA helps to distinguish between the loss of volatile components (like moisture or residual solvents), the evolution of byproducts from curing reactions, and the ultimate decomposition of the cross-linked polymer network. polymerinnovationblog.com The analysis is typically conducted by heating a small sample at a constant rate (e.g., 10°C/min) in an inert atmosphere like nitrogen to study pyrolysis, or in an oxidizing atmosphere like air to study thermo-oxidative degradation. polymerinnovationblog.com

The resulting TGA curve plots percentage weight loss against temperature. Key data points extracted from this curve include the onset temperature of decomposition (often denoted as T₅% or T₁₀%, the temperatures at which 5% or 10% weight loss occurs) and the temperature of maximum decomposition rate, which is more clearly identified from the peak of the derivative thermogravimetric (DTG) curve. polymerinnovationblog.com The amount of material remaining at the end of the test, known as the char yield, is an important indicator of the material's fire-retardant characteristics. mdpi.com For polyurethane systems, decomposition often occurs in multiple stages, which may be attributed to the breakdown of the urethane (B1682113) linkages followed by the degradation of the polymer backbone. osti.gov The thermal stability is influenced by the heating rate; an increase in the heating rate typically shifts the decomposition temperatures to higher values. osti.govresearchgate.net

Table 1: Representative TGA Data for a Cured Polymer System in Nitrogen Atmosphere

ParameterValueDescription
Heating Rate10 °C/minThe rate at which the sample temperature is increased.
Onset Temperature (T₅%)315 °CTemperature at which 5% mass loss is recorded, indicating the start of significant degradation.
Mid-point Temperature (T₅₀%)380 °CTemperature at which 50% mass loss has occurred, representing substantial decomposition.
Temperature of Max. Decomposition395 °CThe peak temperature from the DTG curve, indicating the point of the fastest degradation rate.
Char Yield at 800 °C18%The percentage of residual mass at the end of the analysis, related to thermal stability.

Rheological Characterization of Melt Flow and Viscoelastic Properties

Rheological characterization is essential for understanding the processing behavior and molecular structure of polymers derived from this compound. researchgate.net Rheology studies the flow and deformation of materials, providing data on viscosity and viscoelastic properties which are critical for manufacturing processes like extrusion, molding, and coating. youtube.com For thermoplastic polymers, these properties are measured in the molten state using a rheometer. researchgate.net

The viscoelastic nature of polymers means they exhibit both viscous (liquid-like) and elastic (solid-like) characteristics. specificpolymers.com Dynamic mechanical analysis (DMA), often performed on a rheometer in oscillatory mode, is used to quantify these properties. A small, sinusoidal strain is applied to the sample, and the resulting stress is measured. From this, the storage modulus (G'), representing the elastic response, and the loss modulus (G''), representing the viscous response, are determined as a function of frequency or temperature. specificpolymers.com

The complex viscosity (η*) is a measure of the material's total resistance to flow. For many polymer melts, as the shear rate or frequency increases, the viscosity decreases, a phenomenon known as shear thinning. researchgate.net This behavior is crucial for processing, as it means the material flows more easily under the high shear conditions found in an extruder, but has higher viscosity at rest. researchgate.net The rheological properties of polymers are highly dependent on their molecular structure, including molecular weight, molecular weight distribution, and degree of branching or cross-linking. researchgate.net For instance, a higher molecular weight generally leads to a higher zero-shear viscosity. The point where G' and G'' cross over (the gel point) is a critical parameter during the curing of thermosets, as it signifies the transition from a liquid to a solid-like gel. specificpolymers.com

Table 2: Typical Rheological Data for a Polymer Melt at a Reference Temperature

Angular Frequency (rad/s)Complex Viscosity (η*) (Pa·s)Storage Modulus (G') (Pa)Loss Modulus (G'') (Pa)
0.115,0001501,450
1.013,5001,40012,000
108,00010,50065,000
1002,50050,000180,000

Mechanical Testing for Material Performance Assessment

Mechanical testing is fundamental to determining the suitability of a polymer for structural applications. For materials based on this compound, particularly when incorporated into polyurethane or polyurea systems, these tests quantify essential performance metrics like strength, stiffness, and elasticity. osti.govmdpi.com The properties are dictated by the polymer's molecular architecture, such as the structure and content of hard and soft segments. researchgate.netresearchgate.net

Tensile testing is one of the most common methods, performed using a universal testing machine. osti.gov A standardized sample is subjected to a controlled pulling force until it fractures. Key parameters obtained from the resulting stress-strain curve include:

Tensile Strength: The maximum stress the material can withstand before breaking.

Young's Modulus (Modulus of Elasticity): A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility or stretchability. osti.gov

Polymers based on aliphatic isocyanates like this compound are known for their excellent resistance to UV light and weathering compared to aromatic isocyanates. osti.gov The mechanical properties can be tailored over a wide range. For example, in polyurethanes, the "hard segments" formed by the reaction of the isocyanate and a chain extender contribute to strength and stiffness, while the "soft segments" (typically a long-chain polyol) provide flexibility and elasticity. osti.govresearchgate.net The resulting mechanical performance, therefore, reflects the degree of phase separation and morphology of these segments. mdpi.com

Table 3: Comparative Mechanical Properties of Aliphatic Polyurethane Elastomers

PropertyPolymer based on this compound (Hypothetical)Polymer based on HMDI researchgate.netPolymer based on IPDI researchgate.net
Tensile Strength (MPa)25 - 35~37~36
Young's Modulus (MPa)15 - 50Varies with hard segment %Varies with hard segment %
Elongation at Break (%)600 - 900> 700> 700

Note: HMDI and IPDI values are representative and depend heavily on the specific formulation.

Microscopic and Surface Analysis Methods (e.g., XPS, Contact Angle Goniometry)

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a powerful surface-sensitive technique used to determine the elemental composition and chemical bonding states of the top 5-10 nanometers of a material's surface. vot.plnih.gov This is particularly valuable for analyzing the surface chemistry of polymers derived from this compound, which governs properties like adhesion, wettability, and biocompatibility. thermofisher.com

In XPS, the sample is irradiated with X-rays, causing the emission of core-level electrons. nih.gov The kinetic energy of these emitted photoelectrons is measured, from which their binding energy can be calculated. Since each element has a unique set of binding energies, XPS can identify the elements present on the surface. nih.gov Furthermore, small shifts in these binding energies (chemical shifts) provide information about the oxidation state and local chemical environment of the atoms. casaxps.com For a polymer containing urethane linkages formed from the isocyanate group, XPS can distinguish the carbon atoms in different environments (e.g., C-C/C-H, C-O, and N-C=O). casaxps.comresearchgate.net This allows for the verification of surface chemical structures and the detection of surface modification or contamination. thermofisher.com

Table 4: Typical Binding Energies for Elements in a Polyurethane Surface

Element (Core Level)Chemical GroupBinding Energy (eV)
C 1sC-C, C-H~285.0
C 1sC-O, C-N~286.5
C 1sN-C =O~288.0 - 289.0
O 1sC-O -C~533.5
O 1sC=O ~532.0
N 1s-N H-C=O~400.0

Contact Angle Goniometry

Contact angle goniometry is a technique used to measure the wettability of a solid surface by a liquid. The contact angle (θ) is the angle formed between the liquid droplet and the solid surface. researchgate.net This measurement provides direct insight into the hydrophilicity (water-loving) or hydrophobicity (water-repelling) of the polymer surface. A low contact angle (<90°) indicates a hydrophilic surface with good wettability, while a high contact angle (>90°) signifies a hydrophobic surface. researchgate.net

The surface properties of polymers derived from this compound would be influenced by the presence of polar groups. The ether linkages from the oxetane ring and the urethane groups formed from the isocyanate are polar and would tend to decrease the water contact angle compared to a purely hydrocarbon polymer. mdpi.com From the contact angles of different liquids, the surface free energy of the polymer can be calculated. researchgate.net Surface free energy is a measure of the excess energy at the surface of a material and is a key parameter for understanding and predicting adhesion phenomena. It is often divided into dispersive and polar components, which relate to different types of intermolecular forces. mdpi.com

Table 5: Representative Surface Properties from Contact Angle Measurements

Polymer SurfaceWater Contact Angle (θ)Surface Free Energy (mJ/m²)Dispersive Component (mJ/m²)Polar Component (mJ/m²)
Polyoxetane with Urethane Groups65° - 75°40 - 45~35~5-10
Polyethylene (B3416737) (for comparison)~102°~33~33~0
Polystyrene (for comparison)~90°~41~40~1

Theoretical and Computational Investigations of 3 Isocyanatomethyl 3 Methyloxetane Systems

Quantum Chemical Calculations on Monomer Reactivity and Conformation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the 3-(isocyanatomethyl)-3-methyloxetane monomer. These calculations provide a detailed picture of the molecule's electronic structure, which governs its reactivity and conformational preferences.

The four-membered oxetane (B1205548) ring is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ hybridization. This inherent strain is a key factor in the ring-opening polymerization of oxetanes. Computational studies on substituted oxetanes have shown that the degree of ring strain can be influenced by the nature and position of substituents. nih.govutexas.edu For this compound, the presence of the methyl and isocyanatomethyl groups at the 3-position sterically hinders the approach of nucleophiles to the C-O σ* antibonding orbital, which can enhance the ring's stability under certain conditions. nih.gov

Quantum chemical calculations allow for the quantification of this ring strain energy, which is typically around 107 kJ/mol for the parent oxetane ring. utexas.edu The substitution pattern in this compound is expected to slightly modify this value. Furthermore, these calculations reveal the electronic properties of the molecule, such as the charge distribution and molecular orbital energies. The electronegative oxygen atom in the oxetane ring induces a significant polarization of the C-O bonds, making the ring susceptible to electrophilic attack, which is a common initiation step in cationic ring-opening polymerization. mdpi.com

The inductive electron-withdrawing effect of the oxetane ring can also influence the reactivity of the adjacent isocyanate group. nih.gov DFT calculations can map the electrostatic potential surface of the monomer, identifying regions of high and low electron density, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. mdpi.commdpi.com

Table 1: Representative Calculated Electronic Properties of Substituted Oxetanes

PropertyDescriptionTypical Calculated Value Range
Ring Strain EnergyThe excess energy due to the constrained ring structure.100 - 110 kJ/mol
Dipole MomentA measure of the overall polarity of the molecule.1.5 - 2.5 D
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-9.0 to -11.0 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.0.5 to 2.0 eV
HOMO-LUMO GapThe difference in energy between the HOMO and LUMO; indicates chemical reactivity and stability.9.5 to 13.0 eV

Note: The values in this table are representative and can vary depending on the specific substituents and the level of theory used in the calculations.

The isocyanate group (-N=C=O) is highly reactive towards nucleophiles such as alcohols, amines, and water. noaa.govnih.gov Quantum chemical calculations can predict the reactivity of the isocyanate group in this compound by analyzing the electronic structure of the NCO moiety. The carbon atom of the isocyanate group is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms. nih.gov

Computational models can be used to calculate the activation energies for the reaction of the isocyanate group with various nucleophiles. chemrxiv.org This allows for a comparison of the relative rates of different reactions, such as urethane (B1682113) formation (reaction with an alcohol) and urea (B33335) formation (reaction with an amine). nih.gov These calculations can also predict the regioselectivity and stereoselectivity of these reactions, providing insights into the structure of the resulting polymer.

Furthermore, the presence of the oxetane ring can influence the reactivity of the isocyanate group through both electronic and steric effects. The electron-withdrawing nature of the oxetane may slightly increase the electrophilicity of the isocyanate carbon. nih.gov Conversely, the bulky nature of the substituted oxetane ring could sterically hinder the approach of nucleophiles to the isocyanate group. DFT calculations can quantify these competing effects to provide a comprehensive understanding of the monomer's reactivity. mdpi.com

Molecular Dynamics Simulations of Polymer Networks and Segmental Dynamics

Molecular dynamics (MD) simulations are a powerful computational technique for studying the structure and dynamics of polymeric materials at the atomic level. mdpi.comyoutube.com For polymers derived from this compound, MD simulations can provide insights into the formation of polymer networks and the mobility of different polymer segments.

In these simulations, the polymer chains are represented by a collection of atoms that interact with each other according to a defined force field. mdpi.com By solving Newton's equations of motion for this system, the trajectory of each atom over time can be calculated, providing a dynamic picture of the polymer's behavior.

MD simulations can be used to investigate the process of cross-linking, where the isocyanate groups react with hydroxyl groups (from the ring-opening of the oxetane) to form a three-dimensional network. These simulations can predict the final network topology, including the distribution of cross-link densities and the presence of any structural defects. nih.gov

Once a polymer network is formed, MD simulations can be used to study its segmental dynamics. This includes the analysis of the mobility of the polyoxetane backbone and the side chains containing the urethane linkages. Such studies are crucial for understanding the viscoelastic properties of the material and its response to mechanical stress and temperature changes. mdpi.com For example, the glass transition temperature (Tg), a key property of amorphous polymers, can be estimated from MD simulations by monitoring the change in polymer mobility as a function of temperature. mdpi.com

Table 2: Typical Outputs from Molecular Dynamics Simulations of Polyurethane Networks

Simulation OutputDescriptionRelevance to Material Properties
Radial Distribution FunctionDescribes how the density of surrounding particles varies as a function of distance from a reference particle.Provides information on the packing and local structure of polymer chains. kashanu.ac.ir
Mean Squared DisplacementMeasures the average distance a particle travels over time.Used to calculate diffusion coefficients and assess the mobility of polymer segments. youtube.com
Glass Transition Temperature (Tg)The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.A fundamental property that determines the operating temperature range of the material. mdpi.com
Free VolumeThe volume within a solid that is not occupied by the constituent atoms.Relates to the diffusion of small molecules through the polymer and its mechanical properties. kashanu.ac.ir

Modeling of Polymerization Mechanisms and Kinetics

Computational modeling can be employed to investigate the complex mechanisms and kinetics of the polymerization of this compound. This monomer can potentially undergo two distinct polymerization reactions: the ring-opening polymerization of the oxetane and the polyaddition reaction of the isocyanate group.

DFT calculations can be used to elucidate the mechanism of the cationic ring-opening polymerization of the oxetane ring. mdpi.com This involves calculating the energies of the intermediates and transition states for the initiation, propagation, and termination steps. Such calculations can help to identify the rate-determining step of the polymerization and predict how the reaction rate will be affected by factors such as the choice of initiator and the reaction temperature. researchgate.net

Similarly, the kinetics of the urethane formation reaction can be modeled. The reaction between the isocyanate group and a hydroxyl group (which can be present as an initiator or formed during the ring-opening of the oxetane) is the basis for polyurethane formation. researchgate.net Computational models can predict the rate constants for this reaction under different conditions.

When both polymerization reactions occur simultaneously or sequentially, the modeling becomes more complex. Kinetic Monte Carlo simulations can be a valuable tool in these cases. core.ac.uk These simulations can model the evolution of the polymer structure over time, taking into account the competing and concurrent reactions. This allows for the prediction of key polymer properties such as molecular weight distribution, degree of branching, and cross-link density.

Structure-Property Predictions for Designed Polymeric Materials

A major goal of computational materials science is to predict the macroscopic properties of a material based on its chemical structure. mdpi.comresearchgate.net For polymers derived from this compound, a variety of computational techniques can be used to predict their mechanical, thermal, and other physical properties.

Atomistic simulations, such as MD, can be used to calculate mechanical properties like the Young's modulus, shear modulus, and bulk modulus. mdpi.com This is typically done by simulating the response of the polymer to an applied strain and measuring the resulting stress. These calculations provide a direct link between the chemical structure of the polymer network and its stiffness and strength.

Thermal properties, such as the coefficient of thermal expansion and thermal conductivity, can also be predicted from MD simulations. The glass transition temperature, as mentioned earlier, is another critical thermal property that can be computationally estimated. mdpi.com

Quantitative Structure-Property Relationship (QSPR) models offer a more empirical approach to property prediction. mdpi.com In QSPR, a statistical model is developed that correlates the structural features of a series of polymers with their experimentally measured properties. Once a reliable QSPR model is established, it can be used to predict the properties of new, hypothetical polymers, including those based on this compound. This can significantly accelerate the design and discovery of new materials with desired properties. researchgate.net

Future Research Directions and Emerging Perspectives

Development of Novel and Sustainable Synthetic Routes for the Monomer

The industrial viability of 3-(isocyanatomethyl)-3-methyloxetane is intrinsically linked to the development of efficient, safe, and sustainable synthetic methodologies. Current routes often rely on hazardous reagents like phosgene (B1210022), prompting a shift towards greener alternatives. nih.govbioplasticsmagazine.com Future research will likely focus on several key areas:

Phosgene-Free Synthesis: Exploring alternative carbonylation reagents and catalytic systems to circumvent the use of phosgene is a primary objective. nih.govrsc.org This includes the investigation of reactions involving dimethyl carbonate or other less hazardous compounds.

Bio-Based Feedstocks: A significant long-term goal is the development of synthetic pathways that utilize renewable resources. nih.govmdpi.comrsc.org This could involve the biocatalytic production of oxetane (B1205548) precursors or the use of bio-derived starting materials. researchgate.net The transition towards bio-based isocyanates is a growing trend in polyurethane chemistry. rsc.orgresearchgate.netresearchgate.net

Process Intensification: Research into continuous flow reactors and advanced catalytic processes can lead to higher yields, improved safety, and reduced waste generation. rsc.org

Synthetic ApproachKey AdvantagesResearch Focus
Phosgene-Free Routes Enhanced safety, reduced environmental impact. nih.govbioplasticsmagazine.comDevelopment of novel catalysts, utilization of alternative carbonylation agents.
Bio-Based Synthesis Sustainability, reduced reliance on fossil fuels. nih.govrsc.orgBiocatalytic methods, use of renewable starting materials. researchgate.net
Photochemical Methods Mild reaction conditions, catalyst-free synthesis. rsc.orgrsc.orgVisible-light-mediated ring contractions and functionalizations. rsc.org

Exploration of Advanced Copolymerization Strategies with Diverse Monomer Classes

The presence of two distinct polymerizable groups in this compound opens up a vast design space for novel copolymers. Future work will explore copolymerization with a wide array of monomers to tailor material properties.

Copolymerization with Acrylics: The isocyanate group can react with hydroxyl-functional acrylic monomers, while the oxetane ring can be copolymerized with other cyclic ethers. This allows for the creation of hybrid acrylic-polyether networks with tunable properties. Bifunctional molecules with both isocyanate and acryloyl groups are of interest for creating crosslinked materials. acs.orgresearchgate.netacs.org

Ring-Opening Metathesis Polymerization (ROMP): While the oxetane ring itself does not undergo ROMP, it can be incorporated into monomers that do, leading to the synthesis of block and graft copolymers with unique architectures.

Controlled Polymerization Techniques: Applying controlled radical polymerization methods like ATRP or RAFT to copolymers of this compound will enable precise control over molecular weight, architecture, and functionality.

Copolymerization StrategyPotential Monomer ClassesResulting Polymer Architectures
Dual-Functionality Polymerization Acrylics, Epoxides, LactonesCrosslinked Networks, Graft Copolymers
Anionic Ring-Opening Polymerization Hydroxyl-functional oxetanes, cyclic carboxylic anhydrides. radtech.orgAlternating copolymers, functional polyesters. radtech.org
Cationic Ring-Opening Polymerization Substituted oxetanes. ecust.edu.cnPolyethers with controlled microstructure.

Design of Multifunctional Polymers for Responsive and Adaptive Materials

A major frontier in polymer science is the development of "smart" materials that can respond to external stimuli. The unique chemistry of this compound provides a platform for creating such responsive polymers.

Shape-Memory Polymers: By creating well-defined hard and soft segments through the reaction of the isocyanate group, and incorporating a switchable phase through the polymerization of the oxetane ring, novel shape-memory polyurethanes can be designed. acs.org

Self-Healing Materials: The incorporation of reversible bonds, such as disulfide linkages, into the polymer backbone, potentially through the use of co-monomers in the oxetane polymerization, could lead to self-healing materials.

Stimuli-Responsive Gels: Polymers that can change their volume or rheological properties in response to pH, temperature, or light can be developed by incorporating responsive moieties into the polymer structure. mdpi.commdpi.com This could be achieved by reacting the isocyanate with a responsive diol or by using a comonomer in the oxetane polymerization that carries a responsive group.

Integration into Hybrid and Nanocomposite Systems

The incorporation of inorganic nanoparticles into a polymer matrix can lead to materials with dramatically enhanced properties. researchgate.net Future research will focus on creating advanced hybrid and nanocomposite materials based on polymers derived from this compound.

Organic-Inorganic Hybrid Materials: The isocyanate group can be used to covalently bond the polymer to surface-functionalized nanoparticles, such as silica (B1680970) or titania, leading to improved dispersion and interfacial adhesion. rsc.orgresearchgate.netresearchgate.net This can result in materials with enhanced mechanical strength, thermal stability, and optical properties. mdpi.com

Nanocomposites with Carbon-Based Fillers: The incorporation of graphene, carbon nanotubes, or other carbon-based nanofillers can impart electrical conductivity, improved mechanical properties, and enhanced thermal conductivity to the resulting nanocomposites. bohrium.com

Functional Nanofillers: The use of functional nanofillers, such as those with catalytic or sensing capabilities, can lead to the development of active materials for a variety of applications. biointerfaceresearch.com

Nanofiller TypePotential Property Enhancements
Silica Nanoparticles Increased modulus, improved scratch resistance. mdpi.com
Titanium Dioxide UV resistance, photocatalytic activity. rsc.org
Carbon Nanotubes Electrical conductivity, enhanced tensile strength. bohrium.com
Clay Nanolayers Improved barrier properties, flame retardancy. bohrium.com

Investigation of Bio-Inspired and Environmentally Benign Applications

There is a growing demand for polymers that are biocompatible, biodegradable, and derived from renewable resources. nih.gov The versatility of this compound makes it a candidate for developing materials for biomedical and other environmentally friendly applications.

Biocompatible and Biodegradable Polyurethanes: By using bio-based polyols in the reaction with the isocyanate group, and by leveraging the potential for hydrolytic or enzymatic degradation of the resulting polyurethane, materials for tissue engineering, drug delivery, and medical implants can be developed. nih.govplasticsengineering.orgsynthesia.comport.ac.ukresearchgate.net Lysine-based isocyanates are particularly attractive for these applications due to their non-toxic degradation products. mdpi.comrug.nl

Renewable Coatings and Adhesives: The development of polymers from this compound for use in coatings and adhesives can be made more sustainable by employing bio-derived co-monomers and by designing for end-of-life biodegradability.

Non-Isocyanate Polyurethanes (NIPUs): While this compound contains an isocyanate group, research into its conversion to a cyclic carbonate, which can then react with amines to form polyhydroxyurethanes, offers a pathway to NIPUs, which are considered a greener alternative to traditional polyurethanes. acs.org

Challenges and Opportunities in Scale-Up and Industrial Implementation

The transition from laboratory-scale synthesis to industrial production presents a number of challenges and opportunities. nih.gov

Cost-Effective Monomer Synthesis: The development of a scalable and economically viable synthetic route for this compound is paramount for its commercial success. rsc.org

Process Control and Safety: The high reactivity of the isocyanate group requires careful control of reaction conditions to ensure safety and product consistency. nih.gov The development of robust process control strategies will be crucial.

Market Development: Identifying and developing high-value applications where the unique properties of polymers derived from this monomer provide a significant performance advantage will be key to driving its industrial adoption. The global isocyanate market is substantial, and bio-based alternatives are gaining traction. rsc.orgresearchgate.net

ChallengeOpportunity
High cost of monomer synthesisDevelopment of novel, efficient catalytic processes. rsc.org
Handling of reactive isocyanateImplementation of advanced process control and safety protocols.
Competition with established monomersTargeting niche, high-performance applications.
Regulatory hurdles for new chemicalsDemonstrating improved safety and environmental profile. bioplasticsmagazine.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.